molecular formula C15H14BrN3O B1653893 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide CAS No. 2034207-74-2

5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide

Cat. No.: B1653893
CAS No.: 2034207-74-2
M. Wt: 332.19
InChI Key: RZIXUGJTEDQGKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide” were not found in my search, there are general methodologies for the introduction of various bio-relevant functional groups to pyridine . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Biochemical Analysis

Biochemical Properties

5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes, potentially inhibiting or activating their catalytic activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthetic processes .

Properties

IUPAC Name

5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-14-4-13(8-18-9-14)15(20)19-6-10-3-12(7-17-5-10)11-1-2-11/h3-5,7-9,11H,1-2,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIXUGJTEDQGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156297
Record name 3-Pyridinecarboxamide, 5-bromo-N-[(5-cyclopropyl-3-pyridinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034207-74-2
Record name 3-Pyridinecarboxamide, 5-bromo-N-[(5-cyclopropyl-3-pyridinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034207-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 5-bromo-N-[(5-cyclopropyl-3-pyridinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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